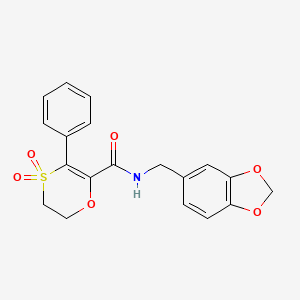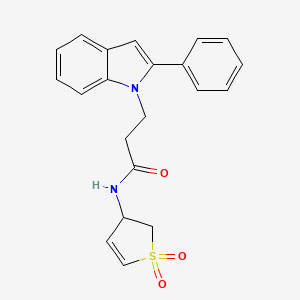![molecular formula C24H28FNO3 B12203406 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12203406.png)
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a fluorobenzylidene group, and a bis(2-methylpropyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the benzofuran derivative with a fluorobenzaldehyde under basic conditions.
Attachment of the Bis(2-methylpropyl)amino Group: This is typically done through nucleophilic substitution reactions using bis(2-methylpropyl)amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of fluorobenzyl-substituted benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Properties
Molecular Formula |
C24H28FNO3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H28FNO3/c1-15(2)12-26(13-16(3)4)14-20-21(27)9-8-19-23(28)22(29-24(19)20)11-17-6-5-7-18(25)10-17/h5-11,15-16,27H,12-14H2,1-4H3/b22-11- |
InChI Key |
DURWVBAUTXRSHU-JJFYIABZSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12203327.png)
![(2Z)-2-[(2,6-dimethylmorpholin-4-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12203335.png)
![(4E)-1-benzyl-5-(3,4-dimethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12203338.png)
![3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B12203346.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12203359.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12203366.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12203371.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12203374.png)
![2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12203384.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12203392.png)

![6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B12203411.png)

